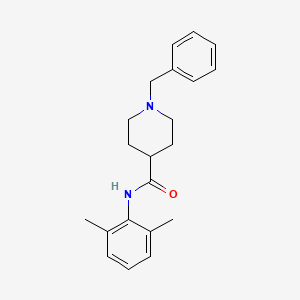![molecular formula C23H22ClN3O2 B4438421 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-naphthamide](/img/structure/B4438421.png)
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-naphthamide
描述
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-naphthamide, commonly known as ACN, is a synthetic compound that belongs to the class of chemical compounds known as naphthalenes. ACN is a potent inhibitor of the protein kinase CK2, which is an important regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. In recent years, ACN has gained considerable attention in the scientific community due to its potential applications in cancer therapy, as well as its use as a research tool in various fields of biology and biochemistry.
作用机制
ACN is a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in the regulation of various cellular processes. CK2 is involved in the phosphorylation of a wide range of target proteins, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK2 activity, ACN can block the phosphorylation of these target proteins, leading to the disruption of various cellular processes.
Biochemical and Physiological Effects
ACN has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. ACN has also been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway. In addition, ACN has been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using ACN in lab experiments is its high potency and specificity for CK2 inhibition. ACN has been shown to be a more potent inhibitor of CK2 than other commonly used CK2 inhibitors, such as TBB and DMAT. Another advantage of using ACN is its low toxicity and good solubility in aqueous solutions, which makes it suitable for use in cell-based assays and animal studies.
However, there are also some limitations associated with the use of ACN in lab experiments. One of the main limitations is its relatively high cost, which can limit its use in large-scale studies. In addition, ACN has been shown to have some off-target effects, which can complicate the interpretation of results obtained from experiments using ACN.
未来方向
There are several future directions for research on ACN and its potential applications in various fields of biology and biochemistry. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of ACN. Another area of research is the identification of new cellular targets of ACN and other CK2 inhibitors, which could lead to the discovery of new signaling pathways and cellular processes regulated by CK2. Finally, further studies are needed to evaluate the potential therapeutic applications of ACN and other CK2 inhibitors in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学研究应用
ACN has been extensively used as a research tool in various fields of biology and biochemistry, especially in studies related to the regulation of protein kinase CK2. ACN has been shown to inhibit CK2 activity in a dose-dependent manner, and has been used to study the role of CK2 in various cellular processes, including cell proliferation, differentiation, and apoptosis. ACN has also been used to study the effects of CK2 inhibition on the activity of various signaling pathways, including the Wnt/β-catenin pathway, the NF-κB pathway, and the PI3K/Akt pathway.
属性
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c1-16(28)26-10-12-27(13-11-26)22-9-8-20(15-21(22)24)25-23(29)19-7-6-17-4-2-3-5-18(17)14-19/h2-9,14-15H,10-13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUXAMGZKHKBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-chlorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4438355.png)
![3-{[(5-methyl-2-thienyl)methyl]amino}-N-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4438358.png)
![4-chloro-3-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B4438365.png)
![methyl {[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4438370.png)
![3-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4438378.png)
![ethyl [2-({[(6-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4438381.png)
![N-ethyl-3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4438383.png)

![methyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4438403.png)
![1-[(dimethylamino)sulfonyl]-N-(4-phenoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4438413.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]indoline](/img/structure/B4438425.png)
![N-(3-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438436.png)
![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B4438440.png)